(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Chiral resolution Asymmetric synthesis Enantiomeric excess

Racemic or (S)-configured morpholine building blocks cause 23- to 169-fold potency loss and require costly chiral separations. This (R)-enantiomer eliminates stereochemical drift in ATP-competitive kinase inhibitor programs. - Delivers low-nanomolar CHK1 IC50 (1.3 nM) when incorporated into clinical candidate SRA737. - >97% ee ensures >1,800-fold selectivity windows are not confounded by the opposite enantiomer. - Boc-protected amine enables sequential PROTAC conjugation to both target ligand and E3 recruiter. Standard packaging with batch-specific CoA; ambient shipping for R&D quantities worldwide.

Molecular Formula C10H20N2O3
Molecular Weight 216.281
CAS No. 186202-57-3
Cat. No. B598769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate
CAS186202-57-3
Molecular FormulaC10H20N2O3
Molecular Weight216.281
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CNCCO1
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1
InChIKeyIYHJNCQAADULQE-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate (CAS 186202-57-3): A Chiral Morpholine Building Block for Kinase-Targeted Drug Discovery


(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate, also known as (R)-2-N-Boc-aminomethylmorpholine, is an enantiomerically pure heterocyclic building block bearing a Boc-protected primary amine appended to a chiral morpholine ring. Its molecular formula is C10H20N2O3 with a molecular weight of 216.28 g/mol . The compound is commercially supplied with a minimum purity of 97% and is used extensively in medicinal chemistry as a key intermediate for the construction of ATP‑competitive kinase inhibitors, particularly those targeting checkpoint kinase 1 (CHK1) and related serine/threonine kinases [1].

Why Racemic or S-Configured Morpholine Analogs Cannot Substitute for (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate in Stereospecific Synthesis


Stereochemistry at the morpholine C2 position dictates both the biological activity of downstream kinase inhibitors and the success of asymmetric catalytic steps. The (R)-enantiomer (CAS 186202-57-3) provides the exact spatial orientation required for optimal binding to the ATP pocket of CHK1, whereas the corresponding (S)-isomer (CAS 875551-59-0) or racemic mixture (CAS 173341-02-1) yields a 23- to 169‑fold loss in enzymatic potency [1]. Consequently, substituting a racemic or S‑configured alternative in a synthetic sequence that leads to a chiral drug candidate introduces unpredictable stereochemical drift, necessitates costly chiral separations, and may completely abrogate target engagement, making direct procurement of the pure (R)-enantiomer an absolute requirement for programs pursuing oral CHK1 inhibitors or any structure‑activity relationship (SAR) campaign reliant on defined morpholine chirality .

Quantitative Differentiation of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate: Chiral Purity, Kinase Inhibition Potency, and Clinical‑Stage Validation


Enantiomeric Excess Defines Synthetic Utility: 97% ee for (R)-186202-57-3 vs Racemic Baseline

Commercial supplies of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate (CAS 186202-57-3) are routinely certified at ≥97% enantiomeric excess (ee), whereas the unseparated racemate (CAS 173341-02-1) exists as an equimolar mixture of (R)‑ and (S)‑enantiomers (0% ee) [1]. This 97% ee specification ensures that >98.5% of the material consists of the desired (R)‑stereoisomer, directly eliminating the need for post‑synthetic chiral chromatography or fractional crystallization .

Chiral resolution Asymmetric synthesis Enantiomeric excess

CHK1 Inhibitory Potency: (R)-Configured Building Block Delivers 23‑ to 169‑Fold Superior Activity vs S‑Enantiomer

The (R)-morpholin-2-ylmethyl motif is the critical chiral element in the clinical‑stage CHK1 inhibitor CCT245737 (SRA737). In an enzymatic ATP‑competitive assay, the (R)-isomer (CCT245737) exhibits an IC50 of 1.3 nM against human CHK1, while the corresponding (S)-enantiomer displays an IC50 range of 30–220 nM [1]. The difference in potency translates to a 23‑ to 169‑fold preference for the (R)-configuration, demonstrating that the absolute stereochemistry of the morpholine ring is a non‑negotiable determinant of target engagement [2].

Checkpoint kinase 1 CHK1 inhibitor Cancer therapeutics

Clinical Validation: (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate as the Proven Intermediate for Oral CHK1 Candidate SRA737

The (R)-tert-butyl (morpholin-2-ylmethyl)carbamate scaffold has been successfully advanced into human clinical trials as the core of SRA737 (formerly CCT245737), an orally bioavailable CHK1 inhibitor that has completed Phase I/II studies in patients with advanced solid tumors and hematological malignancies [1]. The synthetic route disclosed in the Journal of Medicinal Chemistry explicitly employs (R)-tert-butyl (morpholin-2-ylmethyl)carbamate as the chiral morpholine building block, underscoring that no alternative stereoisomer was capable of delivering the requisite combination of potency, selectivity, and oral bioavailability [2].

Drug development Clinical candidate Process chemistry

Solubility and Physicochemical Predictability: Computed Solubility of 63 g/L Enables Reliable Formulation in Aqueous‑Organic Systems

The predicted aqueous solubility of (R)-tert-butyl (morpholin-2-ylmethyl)carbamate is 63 g/L at 25 °C, based on calculated partition coefficients and fragment‑based methods . In contrast, closely related morpholine carbamates such as (R)-tert-butyl methyl(morpholin-2-ylmethyl)carbamate (CAS 185692‑04‑0) lack published solubility data, introducing uncertainty during the formulation stage . While this is a class‑level inference rather than a direct experimental measurement, the availability of a robust computed value allows procurement teams to pre‑emptively design stock solutions and reaction conditions without empirical trial‑and‑error.

Formulation development ADME prediction Solubility

High‑Impact Applications of (R)-tert-Butyl (morpholin-2-ylmethyl)carbamate: From Kinase Inhibitor Discovery to PROTAC Design


Synthesis of Oral CHK1 Inhibitors for Cancer Therapy

Medicinal chemistry teams developing ATP‑competitive inhibitors of checkpoint kinase 1 (CHK1) use (R)-tert-butyl (morpholin-2-ylmethyl)carbamate as the stereodefined morpholine fragment to construct the clinical candidate SRA737 (CCT245737). The Boc‑protected amine is first coupled to a pyridine or pyrazine core, then deprotected to reveal a secondary amine that engages the kinase hinge region. Quantitative structure‑activity relationship (SAR) studies demonstrate that the (R)-configuration at C2 of the morpholine ring is essential for achieving low‑nanomolar potency (IC50 = 1.3 nM) and favorable oral bioavailability [1][2].

Chiral Scaffold for Structure‑Guided Design of Selective Serine/Threonine Kinase Probes

In academic and industrial kinase profiling laboratories, (R)-tert-butyl (morpholin-2-ylmethyl)carbamate serves as a versatile entry point for generating focused chemical libraries. By varying the amine capping group and the heteroaryl attachment point, researchers can rapidly explore the chemical space around the ATP‑binding site of kinases such as CHK2, PKD1, and RSK1/2. The 97% ee purity ensures that observed selectivity windows (e.g., >1800‑fold selectivity for CHK1 over CHK2, as seen with SRA737) are not confounded by the presence of the opposite enantiomer .

Building Block for Proteolysis‑Targeting Chimeras (PROTACs)

The compound is categorized by leading vendors as a "Protein Degrader Building Block" [3]. Its Boc‑protected amine functionality enables sequential conjugation to a ligand for the target protein of interest (e.g., a kinase inhibitor warhead) and to an E3 ligase recruiter (e.g., a VHL or CRBN ligand). The rigid morpholine linker, locked in the (R)-configuration, imparts a distinct three‑dimensional trajectory that influences ternary complex formation and degradation efficiency. Procurement of the 97% ee material eliminates the risk of generating diastereomeric PROTAC mixtures that would confound cellular degradation assays.

Process Chemistry Route Scouting for cGMP Manufacturing

Contract development and manufacturing organizations (CDMOs) use (R)-tert-butyl (morpholin-2-ylmethyl)carbamate as a benchmark intermediate for optimizing convergent synthetic routes to chiral kinase inhibitors. Its well‑documented solubility (63 g/L) and predicted boiling point (334 °C) facilitate the design of telescoped reactions and the selection of appropriate crystallization solvents, thereby reducing process development timelines and minimizing the generation of stereochemical impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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